molecular formula C14H14N2O6S B2978286 3-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid CAS No. 1009605-40-6

3-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Cat. No.: B2978286
CAS No.: 1009605-40-6
M. Wt: 338.33
InChI Key: QIEAQFXGXNJTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a thiazolidine ring, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid typically involves multiple steps:

    Formation of Ethoxy-oxoethyl Intermediate: This step involves the reaction of benzoic acid with ethanol to form ethoxy-oxoethyl benzoic acid.

    Thiazolidine Ring Formation: The ethoxy-oxoethyl benzoic acid is then reacted with an appropriate thiazolidine precursor under controlled conditions to form the thiazolidine ring.

    Final Coupling Reaction: The final step involves coupling the thiazolidine intermediate with an amino benzoic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

3-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can serve as an intermediate in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Ethoxy-2-oxoethyl)amino)benzoic acid
  • 2,4-Dioxothiazolidine derivatives
  • Amino benzoic acid derivatives

Uniqueness

3-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c1-2-22-10(17)7-16-12(18)11(23-14(16)21)15-9-5-3-4-8(6-9)13(19)20/h3-6,11,15H,2,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEAQFXGXNJTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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